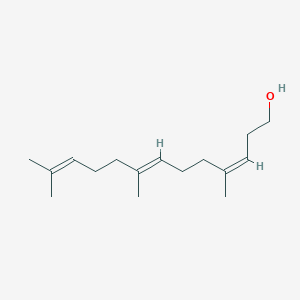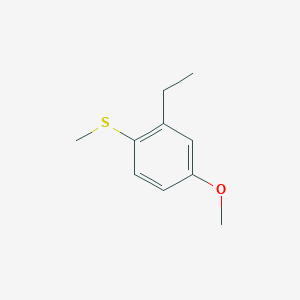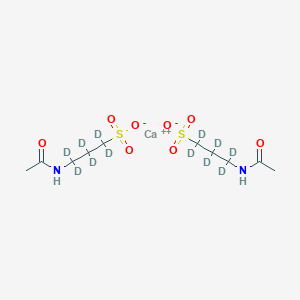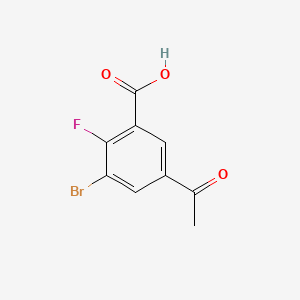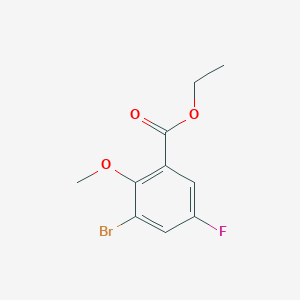
2-Acetyl-6-(methyl-d3)-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-6-(methyl-d3)-pyridine: is a deuterated derivative of 2-acetyl-6-methylpyridine. This compound is characterized by the presence of a pyridine ring substituted with an acetyl group at the second position and a methyl group at the sixth position, where the methyl group is labeled with deuterium (d3). Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making such compounds valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-6-(methyl-d3)-pyridine typically involves the deuteration of 2-acetyl-6-methylpyridine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is usually carried out under mild conditions, with the temperature and pressure optimized to achieve maximum deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium exchange. The purity of the final product is typically ensured through rigorous purification techniques, such as distillation and chromatography.
化学反应分析
Types of Reactions: 2-Acetyl-6-(methyl-d3)-pyridine can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry: 2-Acetyl-6-(methyl-d3)-pyridine is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The presence of deuterium allows for the tracking of molecular changes using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. The deuterium label provides a means to investigate the fate of the compound in biological systems.
Medicine: In medicinal chemistry, this compound is used in the development of deuterated drugs. Deuterium incorporation can enhance the metabolic stability and pharmacokinetic properties of drugs, leading to improved therapeutic efficacy.
Industry: In the industrial sector, this compound is used in the synthesis of deuterated materials and as a standard in analytical chemistry for the calibration of instruments.
作用机制
The mechanism of action of 2-acetyl-6-(methyl-d3)-pyridine depends on its specific application. In chemical reactions, the deuterium label allows for the study of reaction kinetics and mechanisms. In biological systems, the compound can interact with enzymes and metabolic pathways, providing insights into the biochemical processes involved. The molecular targets and pathways involved vary depending on the specific research focus.
相似化合物的比较
2-Acetyl-6-methylpyridine: The non-deuterated analog of 2-acetyl-6-(methyl-d3)-pyridine.
2-Acetylpyridine: A compound with an acetyl group at the second position of the pyridine ring but without the methyl substitution.
6-Methylpyridine: A compound with a methyl group at the sixth position of the pyridine ring but without the acetyl substitution.
Uniqueness: The uniqueness of this compound lies in the presence of the deuterium label, which provides distinct advantages in scientific research. The deuterium label allows for the precise tracking of molecular changes and enhances the stability and pharmacokinetic properties of the compound in medicinal applications.
属性
CAS 编号 |
1185320-03-9 |
|---|---|
分子式 |
C8H9NO |
分子量 |
138.18 g/mol |
IUPAC 名称 |
1-[6-(trideuteriomethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H9NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5H,1-2H3/i1D3 |
InChI 键 |
FPQMUQPPAYCAME-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=NC(=CC=C1)C(=O)C |
规范 SMILES |
CC1=NC(=CC=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 2-amino-3a,4,7,7a-tetrahydrothiazolo[5,4-c]pyridine-5(6H)-carboxylate](/img/structure/B14025554.png)
![[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone](/img/structure/B14025561.png)
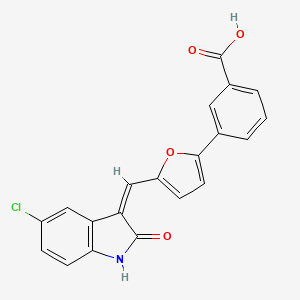

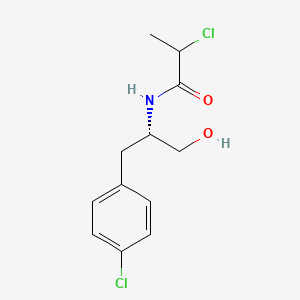
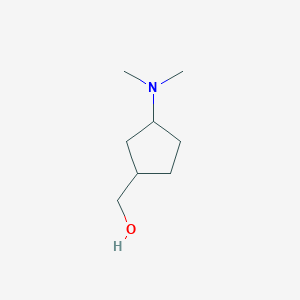
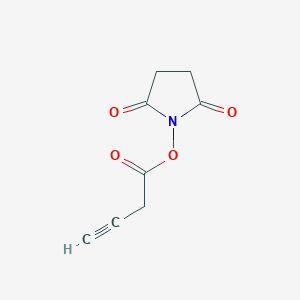
![2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
